5,6,7,8-tetrahydro-4H-furo[3,2-d]azepine
Description
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-4H-furo[2,3-d]azepine |
InChI |
InChI=1S/C8H11NO/c1-4-9-5-2-8-7(1)3-6-10-8/h3,6,9H,1-2,4-5H2 |
InChI Key |
ZFSYBODWGHEZST-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC2=C1C=CO2 |
Origin of Product |
United States |
Scientific Research Applications
Antagonism of Arginine Vasopressin Receptors
One of the primary applications of 5,6,7,8-tetrahydro-4H-furo[3,2-d]azepine is its role as an antagonist of the arginine vasopressin receptor. This interaction has significant implications for:
- Fluid Balance Regulation : By inhibiting vasopressin-regulated pathways in the kidneys, the compound promotes increased urine production and decreased water reabsorption. This mechanism is particularly relevant for conditions such as diabetes insipidus and hypertension .
Neurotropic Activity
Recent studies have highlighted the neurotropic activity of this compound. In experimental models involving thiosemicarbazide-induced seizures:
- The compound demonstrated anticonvulsant effects comparable to established medications like ethosuximide. It significantly increased the latency of seizures in treated subjects .
Anxiolytic Effects
Research indicates that derivatives of this compound exhibit anxiolytic properties:
- In behavioral tests such as the elevated plus maze and forced swimming test, certain derivatives increased exploratory behavior and reduced anxiety-like responses in animal models .
Several studies have documented the effects and potential applications of this compound:
- Anticonvulsant Study : In a controlled study involving thiosemicarbazide seizures in rodents, administration of this compound resulted in a significant increase in seizure latency compared to control groups .
- Anxiolytic Activity Assessment : Behavioral tests showed that specific derivatives enhanced exploratory behavior in anxiety models without sedative effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Azepine Derivatives
Thieno[3,2-b]azepine Derivatives
- Example Compound: 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine (CAS 180340-57-2).
- Structure: Replaces the oxygen atom in the furo ring with sulfur, forming a thieno-azepine system.
- Molecular Formula : C₈H₁₁NS (MW: 153.25 ) .
- Instability during synthesis necessitates rapid derivatization, unlike T4FAT, which is isolable .
- Applications : Primarily explored as intermediates in vasopressin antagonist development .
Thiazolo[4,5-d]azepine Derivatives
- Example Compound: 2-Amino-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine (CAS 86029-68-7).
- Structure : Incorporates a thiazole ring fused to the azepine.
- Molecular Formula : C₇H₁₁N₃S (MW: 169.25 ) .
- Key Differences: The thiazole ring introduces a basic amino group, enhancing solubility in polar solvents. Exhibits antioxidant activity, diverging from T4FAT’s tyrosinase inhibition .
Furo[3,2-c]azepine-4-thione (T4FAT)
- Structure : Distinctive thioamide group at the 4-position enables copper chelation.
- Bioactivity: Tyrosinase Inhibition: IC₅₀ = 27.4 µM (vs. kojic acid: 35.7 µM) . Mechanism: Non-competitive inhibition with superior melanogenesis suppression (30× more potent than kojic acid in cellular assays) .
- Structural Advantage: The thioamide group is critical for copper binding, a feature absent in non-thione azepines .
Structural-Activity Relationship (SAR) Analysis
Table 1: Comparative Analysis of Azepine Derivatives
Key SAR Insights:
Thioamide Group : Essential for T4FAT’s copper chelation and tyrosinase inhibition. Removal or replacement (e.g., with NH₂ or O) abolishes activity .
Heteroatom Choice: Oxygen (Furo): Enhances polarity and hydrogen-bonding capacity, critical for enzyme interaction. Sulfur (Thieno/Thiazolo): Increases lipophilicity, favoring membrane penetration but reducing specificity for copper-binding sites .
Ring Size and Saturation : The 7-membered azepine ring provides conformational flexibility, enabling optimal binding to tyrosinase’s active site .
Q & A
Basic: What are the established synthetic routes for 5,6,7,8-tetrahydro-4H-furo[3,2-d]azepine, and how can their efficiency be optimized?
Methodological Answer:
Synthesis typically involves multi-step organic reactions, such as cyclization of precursor amines or furan derivatives. Optimization can be achieved by:
- Reaction Condition Screening : Adjusting temperature, solvent polarity, and catalyst loading to enhance yield (e.g., using palladium catalysts for cross-coupling steps) .
- Purification Techniques : Employing column chromatography or recrystallization to isolate high-purity products, guided by analytical methods like HPLC .
- Green Chemistry Principles : Substituting hazardous solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve sustainability .
Advanced: How can computational chemistry methods predict the reactivity and stability of this compound under varying experimental conditions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict regioselectivity in electrophilic substitutions .
- Molecular Dynamics (MD) Simulations : Model solvation effects and thermal stability in different solvents (e.g., water vs. THF) to optimize reaction media .
- Machine Learning (ML) : Train models on existing azepine derivative datasets to forecast reaction outcomes or degradation pathways .
Basic: What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H/C NMR to confirm ring fusion patterns and substituent positions .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula and detect trace impurities (<0.1%) .
- Chromatographic Methods : Employ reverse-phase HPLC with UV detection for quantitative purity assessment, referencing pharmacopeial standards for validation .
Advanced: What strategies resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
- Meta-Analysis Frameworks : Systematically compare studies using PRISMA guidelines to identify confounding variables (e.g., assay protocols, cell lines) .
- Factorial Experimental Design : Test interactions between variables (e.g., substituent groups, dosage) to isolate bioactive moieties .
- In Silico Target Prediction : Use cheminformatics tools (e.g., SwissTargetPrediction) to validate hypothesized mechanisms against experimental data .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, especially during solvent evaporation .
- Spill Management : Neutralize accidental releases with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .
Advanced: How can mechanistic studies elucidate the role of this compound’s fused ring system in pharmacological interactions?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified ring sizes (e.g., 6-membered vs. 7-membered azepines) to assess binding affinity .
- X-ray Crystallography : Resolve 3D protein-ligand complexes to identify key interactions (e.g., hydrogen bonds with kinase active sites) .
- Kinetic Isotope Effects (KIE) : Probe reaction mechanisms (e.g., enzyme inhibition) by substituting H with H at critical positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
